molecular formula C11H15BrN2O B14897632 3-((2-Bromobenzyl)(methyl)amino)propanamide

3-((2-Bromobenzyl)(methyl)amino)propanamide

Cat. No.: B14897632
M. Wt: 271.15 g/mol
InChI Key: MUUHBGHVBAJHCL-UHFFFAOYSA-N
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Description

Product Overview 3-((2-Bromobenzyl)(methyl)amino)propanamide is an organic compound with the CAS Number 941195-47-7 and a molecular formula of C 11 H 15 BrN 2 O. It has a molecular weight of 271.15 g/mol. This product is supplied for research and development purposes. Research Context and Potential Applications This compound belongs to a class of substituted propanamide derivatives that are of significant interest in modern medicinal chemistry, particularly in the search for new central nervous system (CNS) active agents. Recent scientific literature highlights that structural analogs, specifically ((benzyloxy)benzyl)propanamide derivatives , are being actively investigated as novel multimodal anticonvulsants . These related compounds have demonstrated robust protection in standard in vivo seizure models, such as the maximal electroshock (MES) and 6 Hz tests, suggesting a broad-spectrum potential for seizure management . The structural features of 3-((2-Bromobenzyl)(methyl)amino)propanamide, including the benzyl and amide functionalities, are common pharmacophores in designed multitarget ligands. This approach is a leading strategy for addressing complex neurological disorders, including drug-resistant epilepsy . Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex bioactive molecules, or as a core structure for structure-activity relationship (SAR) studies in pharmacology and drug discovery programs. Handling and Safety This material requires careful handling. Available safety information for this and closely related propanamide compounds indicates potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed handling instructions. Standard precautions include using personal protective equipment, working in a well-ventilated area, and avoiding inhalation of dust or fumes . Note This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl-methylamino]propanamide

InChI

InChI=1S/C11H15BrN2O/c1-14(7-6-11(13)15)8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,15)

InChI Key

MUUHBGHVBAJHCL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)N)CC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromobenzyl)(methyl)amino)propanamide typically involves the reaction of 2-bromobenzylamine with methylamine and a suitable acylating agent. One common method is to react 2-bromobenzylamine with methylamine in the presence of a base, followed by acylation with a propanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromobenzyl)(methyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Primary or secondary amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-((2-Bromobenzyl)(methyl)amino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Notes Source (Evidence ID)
3-((2-Bromobenzyl)(methyl)amino)propanamide 2-Bromobenzyl, methylamino ~307.2 (free base) N/A (hypothesized GLUT4 modulation)
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide 5-Chloropyridinyl, thiourea ~300.8 Antioxidant activity (free radical scavenging)
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide Pyridinyl, methoxyethyl ~355.4 Pharmaceutical impurity (GLUT4 interaction inferred)
(S)-2-[(3-(3-Fluorobenzyl)-4-[(3-fluorobenzyl)oxy]benzyl)amino]propanamide Fluorobenzyl, benzyloxy ~434.5 Not reported (fluorine enhances lipophilicity)
2-Amino-N-{3-[benzyl(methyl)amino]propyl}propanamide Benzyl(methyl)amino, propyl linker ~249.4 Structural analogue (no bromine, reduced steric bulk)

Key Observations:

Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity (logP) compared to chlorine () or fluorine (). This may enhance membrane permeability but reduce solubility .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like the fluorobenzyl derivative in .
  • Metabolic Stability : Bromine’s electron-withdrawing effect may reduce oxidative metabolism compared to methyl or methoxy groups in other propanamides .

Biological Activity

3-((2-Bromobenzyl)(methyl)amino)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}BrN\O
  • Molecular Weight : Approximately 257.13 g/mol
  • Functional Groups : The compound features a bromobenzyl moiety and a methylamino group attached to a propanamide backbone, which contributes to its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of 3-((2-Bromobenzyl)(methyl)amino)propanamide is primarily attributed to the presence of the amino group and the bromobenzyl moiety. These functional groups enable interactions with various biological targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, potentially influencing neurotransmission and cellular signaling pathways.
  • Inflammation Pathways : Its structural characteristics suggest possible roles in modulating inflammatory responses.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer properties of various propanamide derivatives, including 3-((2-Bromobenzyl)(methyl)amino)propanamide. The compound was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using MTT assays. Results indicated that it exhibited significant cytotoxicity, particularly against the U-87 cell line, suggesting its potential as an anticancer agent .
  • Neurotransmission Modulation :
    • Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the bromobenzyl position could enhance binding affinity to neurotransmitter receptors. This indicates that 3-((2-Bromobenzyl)(methyl)amino)propanamide might influence neurotransmission pathways, potentially offering therapeutic benefits for neurological disorders .
  • Inflammatory Response :
    • Preliminary studies suggested that compounds with similar structures could modulate inflammatory cytokine production. While specific data on 3-((2-Bromobenzyl)(methyl)amino)propanamide is limited, its chemical structure implies potential anti-inflammatory properties .

Comparative Biological Activity

The following table summarizes the biological activities of 3-((2-Bromobenzyl)(methyl)amino)propanamide compared to related compounds:

Compound NameAnticancer Activity (IC50_{50})Neurotransmitter InteractionAnti-inflammatory Potential
3-((2-Bromobenzyl)(methyl)amino)propanamideSignificant (U-87: IC50_{50}<10 µM)ModeratePotential
4-Methoxyphenyl propanamideModerateHighConfirmed
4-Bromophenyl propanamideHighLowPossible

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-((2-Bromobenzyl)(methyl)amino)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with brominated precursors (e.g., 2-bromobenzyl chloride) and methylamine derivatives. Use nucleophilic substitution or reductive amination for coupling the bromobenzyl and methylamino groups .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance yield and purity, as demonstrated in analogous amide syntheses .
  • Step 3 : Employ continuous flow reactors or automated systems for scalable production, ensuring consistent purity (>95%) .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H/13^13C NMR to confirm the bromobenzyl and methylamino substituents. Compare with published spectra of structurally similar brominated amides .
  • HPLC-MS : Determine purity (>98%) and molecular weight (calculated: 270.2 g/mol) using reverse-phase HPLC coupled with mass spectrometry .
  • X-ray Crystallography : For structural confirmation, grow single crystals in tert-butyl-containing solvents, as seen in related brominated propanamides .

Q. What safety protocols are critical when handling brominated aromatic compounds during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation of volatile brominated intermediates.
  • PPE : Wear nitrile gloves and lab coats to prevent skin contact, as brominated compounds can exhibit uncharacterized toxicity .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

  • Methodological Answer :

  • Factor Selection : Vary temperature (25–60°C), solvent polarity (dichloromethane vs. THF), and catalyst concentration (1–5 mol%) .
  • Response Variables : Monitor yield, purity (HPLC), and reaction time.
  • Statistical Analysis : Use a 23^3 factorial design to identify interactions between factors. For example, higher catalyst loads may reduce reaction time but increase impurities .

Q. What computational strategies predict the reactivity and stability of 3-((2-Bromobenzyl)(methyl)amino)propanamide?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model the compound’s electronic structure and identify reactive sites (e.g., bromine’s electrophilic nature) .
  • Reaction Path Search : Apply tools like GRRM to explore potential degradation pathways or byproduct formation under acidic/alkaline conditions .
  • Machine Learning : Train models on brominated amide datasets to predict optimal reaction conditions .

Q. How does the 2-bromobenzyl group influence the compound’s biological activity compared to non-brominated analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 2-chloro or unsubstituted benzyl) and compare enzyme inhibition (IC50_{50}) in assays targeting kinases or proteases .
  • LogP Analysis : Measure partition coefficients to assess bromine’s impact on membrane permeability (predicted LogP: ~2.18) .
  • Crystallographic Data : Compare binding modes in enzyme active sites using X-ray structures of related inhibitors .

Q. What challenges arise in crystallizing this compound for structural analysis, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Screening : Test tert-butyl-containing solvents (e.g., tert-butanol) to enhance crystal packing, as shown for 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide .
  • Temperature Gradients : Use slow evaporation at 4°C to promote nucleation.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the bromobenzyl group .

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